(5-Methyl-1H-indazol-3-yl)methanol
Description
Significance of the Indazole Core in Heterocyclic Compound Research
The indazole moiety is a crucial pharmacophore in drug discovery. nih.govpnrjournal.com Its structural features allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.netnih.gov Compounds incorporating the indazole core have been investigated for use as anti-inflammatory, antimicrobial, and antitumor agents. nih.govresearchgate.net Notably, several approved drugs, such as the anti-inflammatory agent Benzydamine and the anti-cancer drug Axitinib, feature the indazole scaffold, underscoring its therapeutic relevance. researchgate.netpnrjournal.comwikipedia.org The stability of the indazole ring system and its capacity to serve as a scaffold for a variety of substituents contribute to its prominence in the development of new therapeutic agents. nih.govresearchgate.net
The indazole nucleus can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.gov This tautomerism plays a critical role in the chemical reactivity and biological interactions of indazole derivatives.
Historical Perspectives on Indazole Synthesis and Chemical Exploration
The first synthesis of indazole was reported by Emil Fischer. researchgate.net Since then, numerous synthetic methodologies have been developed to construct the indazole ring system. These methods often involve the cyclization of appropriately substituted benzene (B151609) derivatives. researchgate.net Early methods laid the groundwork for more advanced and efficient synthetic strategies, including transition-metal-catalyzed cross-coupling reactions and C-H activation approaches, which have significantly expanded the accessible chemical space of indazole derivatives. nih.gov
One of the classical and enduring methods for indazole synthesis is the Cadogan reductive cyclization of ortho-imino-nitrobenzenes. acs.org Research has also focused on developing regioselective syntheses to control the substitution pattern on the indazole core, particularly for the selective generation of the less stable 2H-indazole isomers. acs.org The continuous evolution of synthetic methods reflects the ongoing importance of indazoles in chemical research.
Research Trajectories and Focus on (5-Methyl-1H-indazol-3-yl)methanol
Within the broader class of indazole derivatives, this compound has emerged as a compound of interest. Its structure features a methyl group at the 5-position and a hydroxymethyl group at the 3-position of the indazole ring. This specific substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules. The presence of the hydroxyl group provides a reactive handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups.
Research involving this compound and its closely related analogs often centers on its utility as a building block for creating libraries of compounds for biological screening. For instance, derivatives such as (5-Bromo-1-methyl-1H-indazol-3-yl)methanol and (5-Amino-1H-indazol-3-yl)methanol are commercially available, indicating their use in synthetic campaigns. bldpharm.combldpharm.com The exploration of such derivatives allows for a systematic investigation of structure-activity relationships, a fundamental aspect of drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 518990-04-0 |
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| MDL Number | MFCD11007903 |
This data is compiled from publicly available chemical supplier information. cookechem.com
The strategic placement of the methyl and hydroxymethyl groups on the indazole core in this compound provides a foundation for developing targeted therapeutic agents. The methyl group can influence the compound's lipophilicity and metabolic stability, while the hydroxymethyl group offers a point of attachment for various pharmacophoric fragments.
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-2H-indazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-4,12H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEAFGIMXQRNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625970 | |
| Record name | (5-Methyl-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-04-0 | |
| Record name | (5-Methyl-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 1h Indazol 3 Yl Methanol and Analogous Indazole Derivatives
Established Synthetic Routes to Substituted Indazole Scaffolds
The construction of the indazole ring system is a cornerstone of many synthetic efforts in medicinal and materials chemistry. Various strategies have been developed to afford these bicyclic heteroaromatic compounds, often allowing for the introduction of a wide array of substituents.
Cyclocondensation Reactions in Indazole Construction
Cyclocondensation reactions are a classical and widely employed method for the formation of the indazole core. These reactions typically involve the intramolecular cyclization of suitably substituted benzene (B151609) derivatives. A common approach involves the reaction of ortho-substituted anilines or benzaldehydes with a nitrogen source, such as hydrazine or its derivatives. For instance, the condensation of a substituted o-toluidine with nitrous acid can lead to the formation of an indazole ring. Similarly, 2-haloarylcarbonyl compounds can undergo copper-catalyzed cyclization with hydrazine to yield indazoles researchgate.net. One-pot metal-free reactions of readily available 2-aminophenones with hydroxylamine derivatives also provide an efficient route to indazoles organic-chemistry.org.
Another notable cyclocondensation strategy is the reaction of hydrazones in the presence of a dehydrating agent like polyphosphoric acid, which facilitates intramolecular cyclization researchgate.net. These methods are advantageous due to the availability of starting materials and the often straightforward reaction conditions.
Transition Metal-Catalyzed Coupling Reactions in Indazole Functionalization (e.g., Suzuki-Miyaura, Heck)
Transition metal-catalyzed cross-coupling reactions have revolutionized the functionalization of heterocyclic compounds, including indazoles. These methods allow for the precise introduction of various substituents onto the indazole scaffold, often with high yields and functional group tolerance.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate. In the context of indazole synthesis, a pre-functionalized indazole, for example, a bromo- or iodo-indazole, can be coupled with a variety of organoboron reagents to introduce alkyl, aryl, or heteroaryl groups at specific positions. For instance, 5-bromo-1H-indazole derivatives have been successfully coupled with aryl boronic acids to generate 5-aryl-1H-indazoles ias.ac.in. The choice of catalyst, ligand, and base is crucial for the success of these reactions, with palladium complexes bearing phosphine ligands being commonly employed nih.govrsc.org.
The Heck reaction , another palladium-catalyzed process, is used to form carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene organic-chemistry.org. This reaction can be utilized to introduce alkenyl substituents onto the indazole ring. While perhaps less common than the Suzuki-Miyaura coupling for indazole functionalization, the Heck reaction offers a valuable alternative for creating specific structural motifs nih.gov.
These transition metal-catalyzed methods are highly valued for their versatility and are instrumental in creating diverse libraries of substituted indazoles for various applications.
| Coupling Reaction | Catalyst | Coupling Partners | Bond Formed |
| Suzuki-Miyaura | Palladium complexes | Organoboron reagent and halide/triflate | C-C |
| Heck | Palladium complexes | Unsaturated halide/triflate and alkene | C-C |
Strategies for Introducing Hydroxymethyl Groups to Indazole Systems
The introduction of a hydroxymethyl group (-CH₂OH) onto an indazole ring is a key step in the synthesis of compounds like (5-Methyl-1H-indazol-3-yl)methanol. This functional group can be introduced through several synthetic strategies.
One common and direct method is the reduction of a corresponding carboxylic acid, ester, or aldehyde . For example, an indazole-3-carboxylic acid or its methyl ester can be reduced to the corresponding primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) chemicalbook.com. Similarly, an indazole-3-carbaldehyde can be reduced to the hydroxymethyl derivative, often with milder reducing agents like sodium borohydride (NaBH₄) niscpr.res.in.
Another approach involves the reaction of an N-unsubstituted indazole with formaldehyde (B43269). This reaction can lead to the formation of (1H-indazol-1-yl)methanol derivatives acs.orgnih.govresearchgate.net. However, this method primarily functionalizes the nitrogen atom of the indazole ring.
For the introduction of a hydroxymethyl group at a carbon atom, the reduction of a carbonyl group is the more prevalent and reliable strategy. The choice of precursor (acid, ester, or aldehyde) and reducing agent allows for flexibility in the synthetic design.
Targeted Synthesis of this compound
The synthesis of the specific compound this compound requires a multi-step approach that first builds the 5-methyl-1H-indazole scaffold and then introduces the hydroxymethyl group at the 3-position.
Precursor Identification and Synthetic Pathways
The most logical precursors for the synthesis of this compound are the corresponding carbonyl compounds at the 3-position: 5-methyl-1H-indazole-3-carboxylic acid, its ester, or 5-methyl-1H-indazole-3-carbaldehyde.
A plausible synthetic pathway to obtain these precursors often starts with a substituted toluene derivative. For instance, a cyclocondensation reaction of a suitably substituted 4-methyl-aniline derivative can lead to the formation of the 5-methyl-1H-indazole core researchgate.net.
Alternatively, functionalization of a pre-formed 5-methyl-1H-indazole can be achieved. For example, direct formylation of 5-methyl-1H-indazole at the 3-position would yield 5-methyl-1H-indazole-3-carbaldehyde. Another route involves the synthesis of 5-methyl-1H-indazole-3-carboxylic acid, which has been mentioned in the context of preparing its derivatives researchgate.netgoogle.com. A general method for synthesizing indazole-3-carboxylic acids involves the reaction of isatin with nitrous acid, followed by reduction.
Once the precursor is obtained, the final step is the reduction of the carbonyl group to the primary alcohol.
Plausible Synthetic Pathway:
Formation of the 5-Methyl-1H-indazole core: This can be achieved through various cyclocondensation reactions starting from a 4-methyl substituted benzene derivative.
Introduction of a carbonyl group at the 3-position: This could involve the synthesis of 5-methyl-1H-indazole-3-carboxylic acid or 5-methyl-1H-indazole-3-carbaldehyde.
Reduction to the alcohol: The final step is the reduction of the carbonyl group to the hydroxymethyl group.
Reaction Conditions and Optimization Strategies for the Indazolylmethanol Moiety
The formation of the hydroxymethyl group at the 3-position of the 5-methyl-1H-indazole core is typically achieved through reduction. The choice of reducing agent and reaction conditions is critical for a successful transformation.
If the precursor is 5-methyl-1H-indazole-3-carboxylic acid or its ester , a strong reducing agent like lithium aluminum hydride (LiAlH₄) is generally required. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). Careful control of the reaction temperature, often starting at low temperatures and gradually warming to room temperature, is necessary to manage the reactivity of LiAlH₄. The workup procedure involves quenching the excess hydride, often with ethyl acetate, followed by the addition of water or an acidic solution to neutralize the reaction mixture and isolate the alcohol product.
| Precursor | Reducing Agent | Typical Solvent |
| 5-Methyl-1H-indazole-3-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) |
| Methyl 5-Methyl-1H-indazole-3-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) |
| 5-Methyl-1H-indazole-3-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol |
If the precursor is 5-methyl-1H-indazole-3-carbaldehyde , a milder reducing agent such as sodium borohydride (NaBH₄) can be used niscpr.res.in. This reaction is typically performed in a protic solvent like methanol or ethanol at room temperature. NaBH₄ is more selective and easier to handle than LiAlH₄, making it a preferred choice for the reduction of aldehydes and ketones when other reducible functional groups are absent.
Optimization of these reduction reactions would involve screening different solvents, adjusting the reaction temperature and time, and varying the molar equivalents of the reducing agent to maximize the yield and purity of this compound.
Emerging Methodologies in Indazole Synthesis Research
Recent advancements in the synthesis of indazole derivatives have been marked by a significant shift towards methodologies that offer greater control over reaction outcomes and minimize environmental impact. These emerging strategies are crucial for the efficient production of complex molecules like this compound, which is often prepared via a two-step sequence involving the formation of an intermediate aldehyde, 5-methyl-1H-indazole-3-carboxaldehyde, followed by its reduction.
A general and effective method for accessing the key intermediate, 1H-indazole-3-carboxaldehydes, involves the nitrosation of corresponding indoles. For instance, substituted indoles can be converted to their indazole-3-carboxaldehyde counterparts under mild, slightly acidic conditions. This transformation sets the stage for the subsequent reduction to the desired alcohol nih.gov.
Catalyst-based methodologies are at the forefront of modern organic synthesis, offering pathways to desired products with high selectivity and efficiency, often under mild reaction conditions. In the context of synthesizing this compound, the critical step of reducing the aldehyde group of 5-methyl-1H-indazole-3-carboxaldehyde is an ideal target for catalytic approaches. Transition metal catalysts, particularly those based on iridium and ruthenium, have demonstrated exceptional activity and selectivity in the hydrogenation and transfer hydrogenation of aldehydes.
Iridium-Catalyzed Transfer Hydrogenation:
Iridium complexes have emerged as powerful catalysts for the transfer hydrogenation of carbonyl compounds. These reactions typically utilize a hydrogen donor, such as isopropanol, formic acid, or methanol, to effect the reduction. An air- and moisture-stable iridium(III) complex has been shown to efficiently catalyze the transfer hydrogenation of a wide array of aldehydes to their corresponding alcohols at room temperature using methanol as the hydrogen source rsc.org. This approach is noted for its high selectivity, broad functional group tolerance, and the reusability of the catalyst, making it a scalable and energy-efficient option rsc.org.
Another notable iridium-based system employs glucose, a sustainable and benign hydrogen donor, for the transfer hydrogenation of ketones and aldehydes in water researchgate.netmdpi.com. This method highlights the potential for using renewable resources in catalytic reductions. Furthermore, iridium catalysts have been developed for the highly efficient and chemoselective reduction of aldehydes in water using formic acid as the hydrogen source, with catalyst loadings as low as 0.005 mol% and high turnover frequencies rsc.org.
| Catalyst System | Hydrogen Donor | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Iridium(III) Pyridylidene-Indole Complex | Methanol | Methanol | Room temperature reaction, high selectivity, reusable catalyst, scalable | rsc.org |
| [Ir(cod)Cl]₂ / BIPHEP | Isopropanol | Not specified | Effective for carbonyl addition from the aldehyde oxidation level | nih.gov |
| Aqua(2,2'-bipyridine-6,6'-dionato)(pentamethylcyclopentadienyl)iridium | Glucose | Water | Sustainable hydrogen donor, environmentally benign solvent | researchgate.netmdpi.com |
| Water-Soluble Iridium Complex | Formic Acid | Water | Very low catalyst loading, high turnover frequency, excellent chemoselectivity | rsc.org |
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its analogues provides several opportunities to implement these principles.
A key aspect of green chemistry is the use of environmentally benign solvents and reagents. The aforementioned catalytic transfer hydrogenation reactions that utilize water as a solvent and sustainable hydrogen donors like glucose or formic acid are prime examples of this principle in action researchgate.netmdpi.comrsc.org. Water is a non-toxic, non-flammable, and abundant solvent, making it an ideal medium for green synthesis. Formic acid is also considered a green hydrogen carrier as it decomposes into carbon dioxide and hydrogen.
Another principle of green chemistry is the use of catalytic reagents over stoichiometric ones. The high efficiency of iridium and ruthenium catalysts allows for very low catalyst loadings, which reduces the amount of metal waste generated rsc.org.
Furthermore, the development of one-pot or tandem reactions that minimize intermediate purification steps can significantly reduce solvent usage and waste generation. While a specific one-pot synthesis for this compound is not detailed in the provided context, the general strategy of synthesizing the indazole-3-carboxaldehyde intermediate followed by an efficient in-situ or direct reduction aligns with the green chemistry goal of process intensification.
The use of N-heterocyclic carbene (NHC) boranes, promoted by a weak acid like acetic acid, presents another green alternative for the reduction of aldehydes beilstein-journals.org. These reagents are stable to air and water, and the reactions can often be performed at room temperature with simple work-up procedures, avoiding the need for large volumes of solvents for chromatography beilstein-journals.org.
| Methodology | Key Green Principles Illustrated | Specific Examples | Reference |
|---|---|---|---|
| Catalytic Transfer Hydrogenation in Water | Use of safer solvents, renewable feedstocks, catalysis | Iridium-catalyzed reduction using glucose or formic acid as the hydrogen donor. | researchgate.netmdpi.comrsc.org |
| Catalytic Transfer Hydrogenation with Methanol | Atom economy, catalysis, energy efficiency (room temperature) | Iridium(III) complex for the reduction of aldehydes. | rsc.org |
| N-Heterocyclic Carbene Borane Reduction | Use of safer reagents, mild reaction conditions, simplified work-up | Reduction of aldehydes using 1,3-dimethylimidazol-2-ylidene borane and acetic acid. | beilstein-journals.org |
Chemical Reactivity and Derivatization Studies of 5 Methyl 1h Indazol 3 Yl Methanol
Reactivity of the Indazole Ring System in (5-Methyl-1H-indazol-3-yl)methanol
The reactivity of the indazole core in this compound is characterized by the interplay of its aromatic nature and the presence of two nitrogen atoms, which can act as nucleophiles. The system exists in two tautomeric forms, the 1H- and 2H-indazoles, with the 1H-tautomer being generally more stable. nih.gov
Electrophilic and Nucleophilic Reactivity of the Indazole Core
The indazole ring is generally considered an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution. However, the reactivity is lower than that of indole. Electrophilic substitution reactions, such as halogenation and nitration, typically occur at the C5 and C7 positions of the benzene (B151609) ring, and under certain conditions, at the C3 position. For instance, the chlorination of 1H-indazole in an acidic medium can yield a mixture of products including 3-chloro, 3,5-dichloro, and 3,5,7-trichloro-1H-indazoles. organic-chemistry.org The direct C3-acylation of indazoles has also been reported, highlighting the possibility of functionalizing this position. researchgate.net
The nucleophilic character of the indazole core is primarily attributed to the nitrogen atoms. The deprotonated indazole anion is a potent nucleophile and readily participates in N-alkylation and N-arylation reactions. nih.gov This nucleophilicity is central to the derivatization strategies for this class of compounds.
N-Substitution Patterns and Regioselectivity (e.g., N1 vs. N2)
A critical aspect of the reactivity of this compound is the regioselectivity of substitution on the nitrogen atoms of the indazole ring. Alkylation and arylation reactions can lead to a mixture of N1 and N2 substituted products, and controlling this regioselectivity is a key synthetic challenge. nih.gov
Several factors influence the N1/N2 ratio, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring. For example, in the alkylation of 1H-indazoles, the use of different bases and solvents can significantly alter the regiochemical outcome. It has been shown that for certain substituted indazoles, specific conditions can be employed to selectively obtain either the N1 or N2 isomer in high yields. google.com
A study on the regioselective N-alkylation of the 1H-indazole scaffold highlighted the impact of both steric and electronic effects of substituents on the N1/N2 regioisomeric distribution. google.com For instance, while some substituted indazoles show little regioselectivity, others can be alkylated with high preference for either the N1 or N2 position by carefully choosing the reaction conditions.
| Reaction | Substrate | Reagents and Conditions | Product(s) | Observations | Reference |
| N-Alkylation | 1H-Indazole | Alkyl halide, Base, Solvent | N1- and N2-alkylated indazoles | Mixture of isomers, ratio depends on conditions. | nih.gov |
| N-Acylation | 1H-Indazole | Acyl chloride/anhydride (B1165640) | N1- and N2-acylated indazoles | N1-acylation is often thermodynamically favored. | google.com |
Transformations Involving the Hydroxyl Group at Position 3
The hydroxyl group at the 3-position of this compound offers another site for chemical modification, allowing for the introduction of a variety of functional groups.
Esterification and Etherification Reactions of the Methanol (B129727) Moiety
The primary alcohol functionality can undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides and acyl chlorides, typically in the presence of an acid or base catalyst. For example, the esterification of alcohols with acetic anhydride is a common transformation. cetjournal.itresearchgate.netresearchgate.net While specific examples with this compound are not extensively reported, the general principles of esterification apply.
Etherification of the hydroxyl group can be achieved under various conditions. A patent describes the etherification of 1-benzyl-3-hydroxymethyl-1H-indazole, a structurally related compound, suggesting that similar transformations would be feasible for this compound. google.com
Oxidation Reactions to Carbonyl Derivatives
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 5-Methyl-1H-indazole-3-carbaldehyde, or further to the carboxylic acid, 5-Methyl-1H-indazole-3-carboxylic acid. A variety of oxidizing agents can be employed for this purpose. An optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehydes from indoles via nitrosation has been reported, which provides a route to the aldehyde derivative. nih.govrsc.org Furthermore, a patent outlines a method for preparing 1-methylindazole-3-carboxylic acid, indicating that the oxidation of the hydroxymethyl group to a carboxylic acid is a viable transformation within the indazole framework. google.com
| Reaction | Starting Material | Product | Typical Reagents | Reference |
| Oxidation | This compound | 5-Methyl-1H-indazole-3-carbaldehyde | PCC, PDC, Swern oxidation | General alcohol oxidation methods |
| Oxidation | 5-Methyl-1H-indazole-3-carbaldehyde | 5-Methyl-1H-indazole-3-carboxylic acid | KMnO4, Jones reagent | General aldehyde oxidation methods |
| Nitrosation of Indole | 5-Methyl-1H-indole | 5-Methyl-1H-indazole-3-carbaldehyde | NaNO2, acid | nih.govrsc.org |
| Synthesis of Carboxylic Acid | 1H-Indazole-3-carboxylic acid derivatives | 1-Methylindazole-3-carboxylic acid | Methylating agent, base | google.com |
Reactions of the Hydroxyl Group with Acyl Chlorides
The reaction of the hydroxyl group in this compound with acyl chlorides is a standard method for forming esters. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This acylation would yield the corresponding 3-(acyloxymethyl)-1H-indazole derivatives. While direct C3-acylation of the indazole ring itself is possible, the reaction at the more nucleophilic hydroxyl group is expected to be facile under appropriate conditions. researchgate.net
Exploration of Novel Reaction Pathways and Derivatives
The exploration of novel reaction pathways for this compound opens avenues for the synthesis of a diverse array of derivatives with potential applications in various fields of chemical research. The reactivity of the hydroxyl group, the indazole N-H, and the potential for electrophilic substitution on the aromatic ring are the primary handles for derivatization.
Oxidation of the Methanol Group: The primary alcohol functionality can be readily oxidized to form the corresponding aldehyde, (5-Methyl-1H-indazol-3-yl)carbaldehyde, or further to the carboxylic acid, 5-Methyl-1H-indazole-3-carboxylic acid. These transformations provide access to a host of subsequent derivatization reactions.
| Starting Material | Reagent/Condition | Product |
| This compound | PCC, CH₂Cl₂ | (5-Methyl-1H-indazol-3-yl)carbaldehyde |
| This compound | KMnO₄, heat | 5-Methyl-1H-indazole-3-carboxylic acid |
The resulting aldehyde is a versatile intermediate for the synthesis of imines, while the carboxylic acid can be converted to esters, amides, and acid chlorides, significantly expanding the library of accessible derivatives.
Derivatization of the Hydroxyl Group: Direct derivatization of the alcohol provides a straightforward route to ethers and esters.
Etherification: Reaction with alkyl halides in the presence of a base, such as sodium hydride, can yield various ethers. For example, reaction with methyl iodide would produce 3-(methoxymethyl)-5-methyl-1H-indazole.
Esterification: Standard esterification procedures, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine or triethylamine, can be employed to synthesize a range of esters.
| Reactant 1 | Reactant 2 | Product |
| This compound | Acetyl chloride | (5-Methyl-1H-indazol-3-yl)methyl acetate |
| This compound | Benzoyl chloride | (5-Methyl-1H-indazol-3-yl)methyl benzoate |
N-Alkylation and N-Acylation of the Indazole Ring: The nitrogen atom of the indazole ring is a key site for modification. Alkylation or acylation can lead to N1 and N2 substituted isomers. The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the substituent at the C3 position.
Cross-Coupling Reactions: The indazole core can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. While the parent this compound may not be the direct substrate for these reactions, conversion of the hydroxyl group to a halide or triflate would enable its participation in these powerful C-C and C-N bond-forming reactions, leading to a wide range of novel biaryl and N-aryl indazole derivatives. The synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles has been successfully achieved through Suzuki coupling reactions of a bromo-indazole precursor, highlighting the feasibility of this approach for generating diverse indazole libraries.
Mechanistic Investigations of Chemical Transformations
The mechanistic underpinnings of reactions involving this compound are rooted in the electronic properties of the indazole ring system. A well-studied transformation that provides insight into the reactivity of the indazole core is the addition of indazoles to formaldehyde (B43269). nih.govsemanticscholar.org
The reaction of NH-indazoles with formaldehyde in an acidic aqueous medium has been shown to proceed via electrophilic attack of protonated formaldehyde on the N1 position of the indazole ring. nih.govsemanticscholar.org This is because the indazole is a much stronger base than formaldehyde. nih.gov The resulting N-hydroxymethyl derivative, an N,O-acetal, is formed as the primary product. nih.govsemanticscholar.org
The general mechanism can be outlined as follows:
Protonation of Formaldehyde: In an acidic medium, formaldehyde is protonated to form the highly electrophilic hydroxymethyl cation (CH₂OH⁺).
Nucleophilic Attack by Indazole: The N1 atom of the indazole ring acts as a nucleophile and attacks the electrophilic carbon of the hydroxymethyl cation. This step is favored over attack by the N2 atom.
Deprotonation: The resulting intermediate is deprotonated to yield the (1H-indazol-1-yl)methanol derivative.
This mechanism provides a foundational understanding for other electrophilic substitution reactions at the nitrogen of the indazole ring in this compound. The presence of the electron-donating methyl group at the 5-position is expected to increase the nucleophilicity of the indazole ring, potentially accelerating the rate of such reactions compared to the unsubstituted indazole.
The stability of the resulting hydroxymethyl derivative is a critical factor. Studies have shown that these adducts can be sensitive to hydrolysis, and in some cases, can revert to the starting indazole and formaldehyde, especially in boiling water. semanticscholar.org This highlights the reversible nature of the N-hydroxymethylation reaction. The stability of these derivatives can be influenced by substituents on the indazole ring; electron-withdrawing groups tend to increase the susceptibility to hydrolysis. semanticscholar.org
Structural Elucidation and Conformational Analysis in 5 Methyl 1h Indazol 3 Yl Methanol Research
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁴N, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: Proton NMR is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of indazole derivatives, the chemical shifts of protons are sensitive to their position on the heterocyclic ring and the presence of substituents. For instance, in related indazole compounds, the proton at position 3 (H3) can exhibit a significant difference in chemical shift of approximately 10 ppm between 1H- and 2H-tautomers. nih.gov The NH proton signal also varies considerably, with a reported difference of 38.8 ppm between certain [OsIVCl5(1H-ind)]⁻ and [OsIVCl5(2H-ind)]⁻ complexes. nih.gov The methylene (B1212753) protons of the methanol (B129727) group in (1H-indazol-1-yl)methanol derivatives typically appear between 5.5 and 5.6 ppm. nih.gov The presence of a methyl group at the 5-position in (5-Methyl-1H-indazol-3-yl)methanol would be expected to produce a characteristic singlet in the upfield region of the spectrum.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the indazole ring are indicative of their electronic environment. A notable downfield shift of the C3 resonance is observed in some coordinated 1H-indazole tautomers. nih.gov For example, a significant shift of 99.04 ppm was noted for the C3 carbon in one osmium complex compared to another. nih.gov The carbon of the methanol group (-CH₂OH) typically resonates at a specific chemical shift, which has been reported as 49.50 ppm in deuterated methanol for the internal standard. epfl.ch
¹⁴N and ¹⁵N NMR: Nitrogen NMR, particularly the more sensitive ¹⁵N isotope, can directly probe the nitrogen atoms in the indazole ring, offering valuable data for distinguishing between tautomers. nih.gov The chemical shifts of the nitrogen atoms differ significantly between the 1H- and 2H-forms due to the different bonding arrangements.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Indazole Derivatives
| Nucleus | Functional Group/Position | Representative Chemical Shift (ppm) | Reference |
| ¹H | Indazole H3 (in tautomers) | ~10 ppm difference | nih.gov |
| ¹H | Indazole NH (in complexes) | ~38.8 ppm difference | nih.gov |
| ¹H | -CH₂OH (in (1H-indazol-1-yl)methanol) | 5.5 - 5.6 | nih.gov |
| ¹³C | Indazole C3 (in complexes) | Significant downfield shift | nih.gov |
| ¹³C | -CH₂OH (Methanol standard) | 49.50 | epfl.ch |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) of ions with high accuracy, HRMS can distinguish between molecules with the same nominal mass but different atomic compositions. For derivatives of indazole, techniques like Electrospray Ionization (ESI) are commonly employed. rsc.org This method provides the exact mass of the molecular ion, which can be compared to the calculated mass for the expected formula, thereby verifying the identity of this compound. rsc.org
Solid-State Structural Determination via X-ray Crystallography
While NMR provides invaluable information about the structure in solution, X-ray crystallography offers a definitive and highly detailed picture of the molecule's arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom in three-dimensional space.
Table: Crystallographic Data for a Related Indazole Derivative Note: This table presents example data for a related compound to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound was not available.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2023 (1) |
| b (Å) | 10.6312 (2) |
| c (Å) | 10.8957 (2) |
| α (°) | 117.523 (1) |
| β (°) | 93.095 (1) |
| γ (°) | 103.166 (1) |
| V (ų) | 806.36 (2) |
| Z | 2 |
| Data for N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide researchgate.net |
Analysis of Tautomeric Forms and Equilibria in Indazole Systems
Indazole and its derivatives can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. Understanding the tautomeric equilibrium is crucial as it affects the compound's physical and biological properties.
Investigation of 1H- and 2H-Indazole Tautomerism
The most common tautomeric forms of indazole are the 1H- and 2H-isomers. researchgate.netnih.gov The 1H-indazole, often referred to as the benzenoid form, is generally the more stable and predominant tautomer. nih.govresearchgate.net The 2H-indazole, or quinonoid form, is typically less stable. researchgate.net The position of the substituent on the indazole ring can influence the tautomeric preference. The formation of each tautomer is dependent on the energy difference between the prototropic forms and the reaction conditions. researchgate.net While the 1H-tautomer is usually dominant, there are instances where the 2H-tautomer can be more stable. mdpi.com
Theoretical and Experimental Approaches to Tautomeric Stability
The relative stability of indazole tautomers has been investigated through both experimental and theoretical methods. mdpi.comresearchgate.net
Experimental Approaches: NMR spectroscopy is a key experimental tool for studying tautomeric equilibria in solution. By analyzing the chemical shifts and coupling constants, and in some cases integrating the signals corresponding to each tautomer, the relative populations can be determined. researchgate.net For example, in some tetrahydro-4H-indazol-4-one derivatives, both 1H and 2H forms have been observed in solution. researchgate.net
Theoretical Approaches: Computational studies, such as those using Density Functional Theory (DFT) at levels like B3LYP/6-31G**, are employed to calculate the relative energies of the different tautomers. mdpi.comresearchgate.netnih.gov These calculations help to predict the most stable tautomer and provide insights into the factors governing the equilibrium. mdpi.comnih.gov Theoretical estimations for a range of NH-indazoles have generally concluded that the 1H-tautomer is the most stable, although exceptions exist. mdpi.com For instance, calculations on some 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives showed that the 2H tautomer was the most stable in the gas phase according to certain computational methods. mdpi.com The agreement between theoretical predictions and experimental observations provides a robust understanding of tautomeric stability. researchgate.netnih.gov
Intermolecular Interactions and Supramolecular Architecture
Studies on (1H-indazol-1-yl)methanol and its nitro-substituted analogues have revealed a consistent and characteristic formation of dimeric structures through intermolecular O-H···N hydrogen bonds. nih.gov In this arrangement, the hydroxyl group of one molecule donates its hydrogen to the N2 atom of the indazole ring of a neighboring molecule, and vice versa, creating a centrosymmetric dimer. This strong interaction is a defining feature of the crystal packing of these types of compounds. nih.gov
The table below presents representative data for the hydrogen bonding network observed in a related indazole methanol derivative, illustrating the typical geometry of the O-H···N interaction that forms the dimeric structure.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |
| O-H···N2 | 0.82 | 1.95 | 2.76 | 170.0 | -x, -y, -z |
| Note: The data presented in this table is representative of the hydrogen bonding observed in analogous (1H-indazol-1-yl)methanol derivatives and serves as a model for the expected interactions in this compound. |
Computational and Theoretical Investigations of 5 Methyl 1h Indazol 3 Yl Methanol and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of indazole derivatives. These methods provide a fundamental understanding of a molecule's stability, reactivity, and electronic distribution. For instance, DFT studies on novel indazole derivatives have been conducted to elucidate their structural and electronic characteristics. nih.gov
A key output of these calculations is the molecular electrostatic potential (MEP) map, which identifies the nucleophilic and electrophilic regions of a molecule. nih.gov These maps are crucial for predicting how a molecule like (5-Methyl-1H-indazol-3-yl)methanol might interact with biological targets, highlighting areas prone to hydrogen bonding or other non-covalent interactions. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity and kinetic stability, guiding further chemical modifications.
Molecular Modeling and Simulation Studies
Molecular modeling encompasses a range of techniques that simulate the behavior of molecules, providing a dynamic picture of their interactions and stability, particularly in a biological context.
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand when it interacts with a target protein. This method is widely used in the study of indazole derivatives to understand their mechanism of action and to screen for potent inhibitors against various biological targets. nih.gov The process involves placing the ligand into the active site of a protein and scoring the different poses based on binding energy calculations. nih.gov
Research on indazole derivatives has demonstrated the utility of docking in identifying key interactions responsible for their biological activity across numerous therapeutic areas:
Anticancer Activity: Docking studies of indazole derivatives as Hypoxia-inducible factor (HIF-1α) inhibitors have helped to understand how these compounds interact with key residues in the active site. nih.gov Similarly, docking models for 1H-indazole derivatives targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) revealed crucial interactions with the ferrous ion of the heme group and hydrophobic pockets. mdpi.com Indazole-based compounds have also been evaluated as inhibitors of Aurora kinases, with docking helping to rationalize their subtype selectivity. mdpi.com
Anti-inflammatory Activity: To evaluate 1H-indazole analogs as anti-inflammatory agents, molecular docking has been used to assess their binding to the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net
Antiviral Activity: In the search for inhibitors of SARS-CoV-2, novel thiazolyl-indazole derivatives were evaluated through docking simulations with the main protease (MPro). nih.gov
Antidiabetic Activity: Hybrid analogs of indazole and 1,3,4-thiadiazole (B1197879) were designed and their binding interactions with α-amylase and α-glucosidase were explored using molecular docking to understand their potential as antidiabetic agents. bohrium.com
The table below summarizes docking results for various indazole derivatives against different protein targets.
| Derivative Class | Target Protein | Finding | Reference |
| Indazole Derivatives | HIF-1α | Showed good binding efficiency in the active site. | nih.gov |
| 1H-Indazole Analogs | COX-2 (3NT1) | Compounds with difluorophenyl and other groups showed significant binding results (-9.11 kcal/mol). | researchgate.net |
| Thiazolyl-Indazole Derivatives | SARS-CoV-2 MPro | Docking results were used as starting structures for molecular dynamics simulations. | nih.gov |
| Indazole-Thiadiazole Hybrids | α-amylase & α-glucosidase | A fluoro-substituted analog was identified as the most potent inhibitor based on docking score and H-bond contacts. | bohrium.com |
| 1H-Indazole Derivatives | IDO1 | Docking showed effective interactions with the heme ferrous ion and hydrophobic pockets. | mdpi.com |
Molecular dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules over time, providing critical information on the conformational stability of a ligand-protein complex. nih.gov Following molecular docking, MD simulations are often performed to validate the binding pose and assess whether the ligand remains stably bound within the active site under dynamic conditions. nih.govresearchgate.net
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the protein-ligand complex has reached equilibrium and is conformationally stable. frontiersin.org
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein upon ligand binding. researchgate.net
MD simulations have been instrumental in confirming the stability of various indazole derivatives in complex with their targets:
The most potent indazole derivative targeting HIF-1α was found to be quite stable in the active site during MD simulations. nih.gov
Simulations of a 1H-indazole derivative (BDF) complexed with the COX-2 enzyme indicated that the compound was relatively stable in the active site. researchgate.net
For indazole-thiadiazole hybrids targeting α-amylase and α-glucosidase, the most potent compound was found to be highly stable throughout a 50 ns MD simulation. bohrium.com
| Derivative Class | Target Protein | Simulation Duration | Key Finding | Reference |
| Indazole Derivative | HIF-1α | Not specified | The complex was found to be quite stable in the active site. | nih.gov |
| 1H-Indazole Analog (BDF) | COX-2 | Not specified | The test compound was relatively stable in the enzyme's active site. | researchgate.net |
| Thiazolyl-Indazole Derivatives | SARS-CoV-2 MPro | 1000 ns | The simulation provided an ensemble of binding poses for analysis. | nih.gov |
| Indazole-Thiadiazole Hybrid | α-amylase & α-glucosidase | 50 ns | The most potent compound revealed high stability with both enzymes. | bohrium.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis in Indazole Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net The goal is to develop predictive models that can guide the design of new molecules with improved potency. researchgate.net
In the field of indazole research, 3D-QSAR studies are particularly valuable. These models generate steric and electrostatic contour maps that provide a structural framework for designing new inhibitors. nih.gov These maps highlight regions where bulky groups (steric) or specific electronic characteristics (electrostatic) would be beneficial or detrimental to the compound's activity.
QSAR models have been successfully developed for several classes of indazole derivatives:
HIF-1α Inhibitors: Field and Gaussian-based 3D-QSAR studies were performed on indazole derivatives to understand the structural features influencing their inhibitory potency against HIF-1α. nih.gov
Quorum Sensing Inhibitors: QSAR modeling of indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing was carried out using a combination of 2D and 3D structural descriptors. nih.gov One developed model was able to explain and predict over 85% and 78% of the variance in inhibitory activity, respectively. nih.gov
Anti-inflammatory Agents: A QSAR study was performed on hexahydro indazole derivatives to correlate their structures with anti-inflammatory activity, leading to predictive models that could help design more potent compounds. researchgate.net
| Indazole Derivative Application | QSAR Model Type | Statistical Validation | Key Finding | Reference |
| HIF-1α Inhibition | 3D-QSAR (Field and Gaussian-based) | Validated through partial least square (PLS) statistical measures. | Generated steric and electrostatic maps to guide the design of new inhibitors. | nih.gov |
| Quorum Sensing Inhibition | 2D and 3D Descriptors (GA-MLR) | R² = 0.852, external predictability = 68.5%. | Identified five essential descriptors responsible for inhibitory mechanisms. | nih.gov |
| Anti-inflammatory Activity | Stepwise Multiple Regression Analysis | Statistically significant and cross-validated models. | Established a relationship between various descriptors and anti-inflammatory activity. | researchgate.net |
Application of Isotopic Labeling for Mechanistic Insights and Research Studies
Isotopic labeling is a powerful and precise technique used to trace the fate of specific atoms through chemical reactions or metabolic pathways. researchgate.net This method involves replacing an atom in a molecule with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). Since the isotope acts as a label, it can be detected using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
In the context of indazole research, isotopic labeling is a critical tool for:
Elucidating Reaction Mechanisms: By labeling a specific atom on the indazole scaffold or a reacting partner, chemists can track its transformation during a chemical reaction. researchgate.net This provides unambiguous evidence for proposed reaction pathways and intermediates, which is fundamental to understanding and optimizing synthetic routes.
Drug Metabolism Studies: In drug discovery, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is crucial. researchgate.net Isotopically labeled versions of indazole-based drug candidates are synthesized to be used as tracers in both in vitro and in vivo studies. researchgate.net This allows researchers to identify metabolites and understand the metabolic fate of the drug, which is essential information for drug development and safety assessment. researchgate.net
There are two primary approaches to isotopic labeling: the exchange of atoms in the final product (like H/D exchange) or the construction of the molecule from already labeled starting materials. researchgate.net This technique remains one of the most effective methods for gaining deep mechanistic insights in organic chemistry and for monitoring bioactive substances in drug discovery. researchgate.net
Advanced Research Applications of Indazole Scaffolds
Design and Synthesis of Indazole-Based Chemical Probes for Biological Systems
Chemical probes are indispensable tools for dissecting complex biological processes. The indazole scaffold, due to its inherent biological relevance and synthetic tractability, serves as an excellent foundation for the creation of such probes. While direct research on chemical probes derived from (5-Methyl-1H-indazol-3-yl)methanol is not extensively documented in publicly available literature, the principles of probe design can be readily applied to this molecule. The key functional groups—the indazole nitrogen, the 3-methanol, and the 5-methyl group—offer multiple points for modification to introduce reporter tags or reactive moieties.
The synthesis of fluorescent probes, for instance, often involves coupling a fluorophore to a scaffold that directs it to a specific biological target. The 3-methanol group of this compound could be oxidized to an aldehyde, which can then be condensed with a hydrazine-containing fluorophore, such as a coumarin (B35378) derivative, to form a fluorescent Schiff base probe. nih.gov Such a probe could be used for the detection of specific metal ions or for imaging within living cells. nih.gov For example, a highly selective fluorescent probe for copper ions (Cu²⁺) was successfully synthesized through the condensation of coumarin carbohydrazide (B1668358) with 1H-indazole-3-carbaldehyde. nih.gov This probe exhibited a significant fluorescence quenching response specifically in the presence of Cu²⁺, demonstrating the utility of the indazole-3-carbaldehyde moiety in sensor design. nih.gov
Furthermore, the indazole nucleus itself can possess intrinsic fluorescence that can be modulated by its substitution pattern and environment. semanticscholar.orgrsc.org Researchers have synthesized novel fluorescent heterocyclic compounds, 3H-pyrazolo[4,3-a]acridin-11-carbonitriles, from 5-nitro-1H-indazole. semanticscholar.org The fluorescence emission spectra of these compounds were sensitive to solvent polarity, indicating their potential as probes for investigating the microenvironment of biological systems like proteins and membranes. semanticscholar.org
Another critical class of chemical probes is photoaffinity labels, which are used to identify the binding partners of small molecules within a complex proteome. These probes typically contain a photoreactive group that, upon UV irradiation, forms a covalent bond with nearby interacting proteins. While classic photoaffinity labels like diazirines are widely used, there is growing interest in developing pharmacophores that have intrinsic photoreactivity to minimize structural perturbations. nih.govnih.govbiorxiv.org The isoxazole (B147169) ring, a close structural relative of the pyrazole (B372694) ring in indazole, has been developed as a "native" photo-cross-linker. nih.govbiorxiv.org This suggests that the pyrazole moiety within the indazole scaffold could potentially be engineered to exhibit similar photoreactivity, allowing for the development of minimally tagged photoaffinity probes. The this compound scaffold could be a starting point for such probes, aiming to identify the cellular targets of indazole-based drugs.
Structure-Activity Relationship (SAR) Studies for Understanding Molecular Functionality
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. The indazole scaffold has been the subject of extensive SAR studies, particularly in the context of protein kinase inhibitors. rsc.orgnih.gov Although specific SAR data for this compound is limited, a wealth of information on related indazole derivatives allows for well-founded postulations regarding the roles of its key structural motifs.
The indazole core itself is a critical pharmacophore, often acting as a hinge-binding motif in the ATP-binding pocket of kinases. nih.gov The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the protein backbone, anchoring the inhibitor in place.
The 3-Position: The substituent at the 3-position of the indazole ring plays a significant role in determining the potency and selectivity of the compound. In a review of the SAR of YC-1, a potent soluble guanylate cyclase (sGC) activator, it was noted that a hydroxymethyl group at a position analogous to the 3-position of the indazole core was a more effective substituent than other groups for certain biological activities. nih.gov In the context of kinase inhibitors, this position is often used to introduce larger substituents that can project into the solvent-exposed region of the ATP-binding site or to modulate solubility and pharmacokinetic properties. The methanol (B129727) group in this compound provides a handle for further synthetic modification, allowing for the exploration of a wide range of substituents at this position to optimize biological activity. For example, it can be converted into an amine, which can then be acylated to introduce various functional groups.
The 5-Position: The substituent at the 5-position on the benzene (B151609) ring of the indazole scaffold is crucial for fine-tuning the electronic properties and steric interactions of the molecule with its target. The 5-methyl group in this compound is a small, lipophilic group that can influence the compound's binding affinity and metabolic stability. In SAR studies of indazole-based inhibitors of extracellular signal-regulated kinase (ERK), substitutions at the 5- and 6-positions of the indazole ring were explored to enhance potency. nih.gov For instance, the introduction of a phenyl urea (B33335) moiety at the C5 position resulted in potent activity. nih.gov The methyl group at the 5-position can provide favorable van der Waals interactions within a hydrophobic pocket of a target protein.
The following table summarizes the general SAR findings for key positions on the indazole scaffold, which can be extrapolated to understand the potential of this compound derivatives.
| Position | Substituent Type | General Impact on Biological Activity | Reference |
| N1 | Hydrogen, Alkyl, Aryl | Influences tautomeric form and can be modified to introduce large groups that interact with the solvent-exposed region of a binding site. | nih.gov |
| C3 | Hydroxymethyl, Amine, Substituted Phenyl | Significantly impacts potency and selectivity. Can be modified to improve solubility and pharmacokinetic properties. | nih.gov |
| C5 | Methyl, Halogen, Nitro, Amine | Modulates electronic properties, metabolic stability, and can form key interactions within hydrophobic pockets of target proteins. | nih.govnih.govnih.gov |
Indazole as a Privileged Scaffold in Ligand Design and Chemical Space Exploration
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. semanticscholar.orgrsc.org The indazole ring system is a quintessential example of such a scaffold, having been successfully employed in the development of a wide array of biologically active compounds. semanticscholar.orgrsc.org Its prevalence in approved drugs and clinical candidates underscores its importance in drug discovery.
The versatility of the indazole scaffold stems from several key features:
Structural Rigidity and Planarity: The bicyclic nature of the indazole core provides a rigid platform for the precise spatial arrangement of functional groups, which is crucial for high-affinity binding to biological targets.
Hydrogen Bonding Capacity: The two nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, enabling critical interactions with protein active sites. nih.gov
Synthetic Accessibility: The indazole ring and its derivatives can be synthesized through a variety of established chemical routes, allowing for the systematic exploration of chemical space around the core scaffold. nih.gov
Bioisosteric Replacement: The indazole nucleus is often considered a bioisostere of other important heterocyclic scaffolds, such as indole, allowing for scaffold hopping strategies in drug design.
The utility of the indazole scaffold is prominently demonstrated in the field of protein kinase inhibitors. rsc.orgnih.gov Numerous FDA-approved drugs, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-targeted tyrosine kinase inhibitor), feature the indazole core. rsc.org In these molecules, the indazole often serves as the hinge-binding element, while substitutions at various positions on the ring system are used to achieve potency and selectivity against specific kinases.
The compound this compound represents a valuable starting point for exploring the chemical space around the indazole scaffold. The 5-methyl group provides a lipophilic anchor, while the 3-methanol group offers a versatile handle for introducing a wide range of chemical diversity through straightforward synthetic transformations. By systematically modifying these positions, medicinal chemists can generate libraries of novel indazole derivatives for screening against various biological targets, thereby leveraging the privileged nature of the indazole scaffold to accelerate the discovery of new therapeutic agents.
Q & A
Basic: What are the established synthetic routes for (5-methyl-1H-indazol-3-yl)methanol, and how is structural confirmation achieved?
Answer:
Synthesis typically involves:
- Stepwise functionalization : Starting from substituted indazoles, hydroxyl groups are introduced via reduction (e.g., NaBH₄ reduction of a carbonyl intermediate) .
- Reaction monitoring : TLC and reflux conditions ensure completion (e.g., ethanol reflux with hydrazine hydrate and KOH for heterocyclic intermediates) .
- Structural validation :
Advanced: How does the hydroxymethyl group in this compound influence its role in drug design?
Answer:
The hydroxymethyl group:
- Enhances solubility : Improves pharmacokinetic properties by increasing polarity.
- Facilitates hydrogen bonding : Interacts with target proteins (e.g., kinases or enzymes) in docking studies .
- Serves as a handle for derivatization : Enables conjugation with pharmacophores (e.g., via esterification or etherification) .
Methodological focus : - Molecular dynamics simulations (e.g., using AMBER or GROMACS) to study binding stability .
- In vitro assays : Measure IC₅₀ values against disease-relevant targets (e.g., cancer cell lines) .
Basic: What analytical techniques are recommended for assessing the purity of this compound?
Answer:
- Chromatography :
- Spectroscopy :
Advanced: How can researchers resolve contradictions in stability data for this compound under varying conditions?
Answer:
- Controlled stability studies :
- Statistical validation : Use ANOVA to compare degradation rates across batches .
Example : Discrepancies in hygroscopicity may arise from crystallinity differences (amorphous vs. crystalline forms) .
Advanced: What strategies mitigate methanol crossover in electrochemical studies involving this compound?
Answer:
- Membrane optimization : Use Nafion® membranes modified with graphene oxide to reduce permeability .
- Flow-cell designs : Incorporate flowing electrolyte layers (e.g., sulfuric acid) to scavenge crossed-over methanol .
- In situ monitoring : Employ Raman spectroscopy to track methanol diffusion in real time .
Advanced: How can computational modeling predict the reactivity of this compound in catalytic cycles?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Transition state analysis : Identify energy barriers for hydroxyl group participation in reactions (e.g., esterification) .
Tools : Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
Advanced: What ethical and methodological considerations apply to sharing structural data for this compound in open-access repositories?
Answer:
- Anonymization : Remove proprietary synthesis details while depositing crystallographic data (e.g., CCDC entries) .
- Compliance with FAIR principles : Ensure metadata includes experimental conditions (e.g., temperature, solvent) .
- Ethical review : Address dual-use concerns (e.g., potential misuse in toxicology) via institutional oversight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
